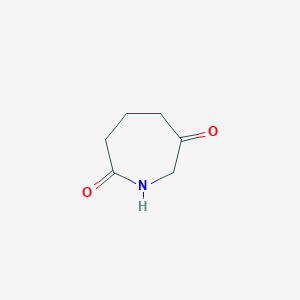

氮杂环-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azepane-2,4-dione, also known as 2,4-azepanedione, is a compound with the molecular weight of 127.14 . It is a white to yellow powder or crystal .

Synthesis Analysis

A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives has been described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .

Molecular Structure Analysis

A complete conformational analysis of the title compounds was performed by quantum mechanics at the B3LYP and the CCSD (T) levels of theory with the triple-zeta quality basis set 6-311+G (d,p) . Twist-chair conformations are found to be stable conformations with the chair forms as transition states .

Chemical Reactions Analysis

The synthesis of functionalized nitrogen heterocycles is integral to discovering, manufacturing, and evolving high-value materials . The availability of effective strategies for heterocycle synthesis often biases the frequency of specific ring systems over others in the core structures of bioactive leads .

Physical And Chemical Properties Analysis

科学研究应用

氮杂环二酮肟的合成

氮杂环-2,6-二酮用于合成新的氮杂环二酮肟。这些化合物由相应的氮杂环-2-酮和 1-苄基氮杂环-2-酮生成。它们表现出有趣的药理特性,特别是在刺激各种离子通道方面,并显示出放松大鼠气管和人支气管的能力。这些肟代醚或肟衍生物还表现出抗伤害感受和抗惊厥活性。合成涉及几个步骤,包括氯化和用吗啉处理,导致氮杂环二酮。在吡啶存在下随后连接 O-取代的羟胺也是合成过程的一部分 (H. EL FROM 等人,2003)。

药物发现中的氮杂环基基序

基于氮杂环的化合物由于其高度的结构多样性而显示出各种药理特性。它们被认为在发现新的治疗剂中很有价值。超过 20 种基于氮杂环的药物已获得 FDA 批准,并被广泛用于治疗各种类型的疾病。氮杂环的药学意义扩展到广泛的治疗应用,包括抗癌、抗结核、抗阿尔茨海默病和抗菌剂。这篇综述还涉及潜在生物活性化合物的构效关系 (SAR) 和分子对接研究 (高锋 扎 等人,2019)。

氮杂环稠合吡喃并[3,2-b]吲哚

氮杂环-2,6-二酮用于合成氮杂环稠合吡喃并[3,2-b]吲哚。该合成包括环庚并[b]吲哚的光氧化催化,然后脱水。该过程在温和的反应条件下,以高立体选择性产生新型四环氮杂环稠合吡喃并[3,2-b]吲哚 (Sai Kumar Banda 等人,2023)。

无规共聚酯的合成和表征

合成氮杂环-2,6-二酮(2-氧杂环-1,5-二酮)并与ε-己内酯共聚。共聚由不同的金属衍生物引发,导致形成半结晶共聚物。DSC、1H NMR 和 13C NMR 分析证实了共聚物的无规性。此过程产生具有单一熔融温度和玻璃化转变温度的共聚物,表明组分之间高度整合 (Jean-Pierre Latere Dwan'isa 等人,2003)。

作用机制

Target of Action

Azepane-2,6-dione, also known as Adipimide , is a seven-membered heterocyclic compound It’s worth noting that seven-membered heterocyclic compounds have been implicated in a number of intracellular signaling pathways of immune cells .

Mode of Action

It is known that seven-membered heterocyclic compounds like azepane-2,6-dione can interact with their targets through various mechanisms . For instance, new azepanes were obtained from the tetraatomic azetidines bearing a 3-hydroxypropyl side chain at the C2-position and the methyl substituent at the C4-carbon atom, via intramolecular N-alkylation .

Biochemical Pathways

Seven-membered heterocyclic compounds, which include azepane-2,6-dione, are known to play a significant role in biochemical processes . They are the structural basis among the important natural and synthetic biologically active substances, stimulating the development of new synthetic strategies of the intermolecular and intramolecular cyclization .

Pharmacokinetics

A study on a new purine-2,6-dione derivative demonstrated nanomolar inhibitory potency, good oral bioavailability, and robust antitumor efficacy , suggesting that similar pharmacokinetic properties might be expected for Azepane-2,6-dione.

Result of Action

Seven-membered heterocyclic compounds, including azepane-2,6-dione, have been found to exhibit various biological activities . For instance, they have been implicated in the sensitization of T cell anti-tumor immunity .

Action Environment

It’s worth noting that azepane-2,6-dione is a white crystalline solid that is slightly soluble in water but soluble in organic solvents such as ethanol, acetone, and ether . This suggests that the compound’s action might be influenced by the solvent environment.

安全和危害

未来方向

The synthesis of functionalized nitrogen heterocycles is integral to discovering, manufacturing, and evolving high-value materials . The availability of effective strategies for heterocycle synthesis often biases the frequency of specific ring systems over others in the core structures of bioactive leads . Therefore, there is much scope for researchers in this field .

生化分析

Biochemical Properties

Azepane-2,6-dione plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The specific nature of these interactions is not well-explored and reported in the literature .

Molecular Mechanism

It is known that the compound undergoes reactions involving ring expansion of five or six-membered compounds .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

属性

IUPAC Name |

azepane-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-2-1-3-6(9)7-4-5/h1-4H2,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAJGDZHQQLFNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CNC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-[(thiomorpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2911554.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2911559.png)

![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![3-[(Oxetan-3-yl)amino]propan-1-ol](/img/structure/B2911563.png)

![2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide](/img/structure/B2911568.png)